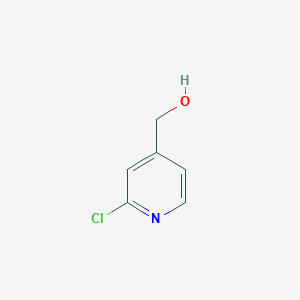

(2-Chloropyridin-4-yl)methanol

Descripción

Nomenclature and Chemical Classification of the Compound

Systematically named (2-chloropyridin-4-yl)methanol according to IUPAC nomenclature, this compound is also known by several synonyms, including 2-Chloro-4-(hydroxymethyl)pyridine and 2-Chloropyridine-4-methanol. nih.govaksci.comfishersci.ca It belongs to the class of organic compounds known as pyridines and is further classified as an organohalogen compound due to the presence of a chlorine atom. chemicalbook.comnih.gov

The chemical properties of this compound are summarized in the interactive table below:

| Property | Value |

| Molecular Formula | C6H6ClNO lookchem.comthermofisher.com |

| Molecular Weight | 143.57 g/mol lookchem.comnih.gov |

| Melting Point | 59-64 °C sigmaaldrich.com |

| Boiling Point | 279 °C at 760 mmHg lookchem.com |

| Density | 1.324 g/cm³ lookchem.com |

| Flash Point | 122.5 °C lookchem.com |

| CAS Number | 100704-10-7 lookchem.comnih.gov |

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Pyridine (B92270), a six-membered heterocyclic ring containing one nitrogen atom, is a particularly important scaffold. The presence of the nitrogen atom imparts unique properties to the ring, influencing its reactivity and biological activity.

This compound is a prime example of a functionalized pyridine derivative. The chlorine atom at the 2-position and the hydroxymethyl group at the 4-position provide two distinct reactive sites. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. chempanda.com The hydroxyl group of the methanol (B129727) substituent can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be involved in esterification or etherification reactions. rsc.org This dual reactivity makes it a valuable precursor for creating a diverse library of substituted pyridine compounds for further investigation.

Overview of Research Trajectories for Pyridine-based Compounds

The field of pyridine chemistry is vast and continually evolving, with significant research efforts directed towards several key areas:

Pharmaceuticals: Pyridine and its derivatives are core components of numerous drugs. globenewswire.comroyalsocietypublishing.org Research focuses on synthesizing novel pyridine-based compounds as potential therapeutic agents for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.gov The development of new synthetic methodologies to access functionalized pyridines remains a critical area of investigation. nih.gov

Agrochemicals: Many herbicides and insecticides are based on the pyridine scaffold. lookchem.comglobenewswire.com Ongoing research aims to develop more potent and selective agrochemicals with improved environmental profiles.

Materials Science: Pyridine-based polymers and materials are being explored for applications in electronics, optics, and catalysis. researchgate.net Their unique electronic and coordination properties make them attractive for the design of functional materials.

Catalysis: Pyridine derivatives, such as 4-Dimethylaminopyridine (DMAP), are widely used as catalysts in organic synthesis. msu.edu Research continues to explore new pyridine-based catalysts with enhanced activity and selectivity.

The study and application of this compound fit squarely within these research trajectories. Its utility as a building block enables the synthesis of novel compounds that can be screened for biological activity or incorporated into new materials. For instance, it can be used to synthesize precursors for protein kinase C-targeted agonists or other biologically relevant molecules. nih.gov The strategic placement of the chloro and hydroxymethyl groups allows for controlled, stepwise modifications, facilitating the systematic exploration of structure-activity relationships in drug discovery programs.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVPFLXGOBESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427672 | |

| Record name | (2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100704-10-7 | |

| Record name | (2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloropyridin 4 Yl Methanol

Synthetic Routes and Mechanistic Considerations

The synthesis of (2-Chloropyridin-4-yl)methanol is most commonly achieved through the reduction of a carboxylic acid or its ester derivative. The choice of starting material and reducing agent is critical for achieving high yield and selectivity.

Reduction of 2-chloroisonicotinate via Reducing Agents (e.g., Sodium Borohydride)

The reduction of an ester, such as methyl 2-chloroisonicotinate, to the corresponding primary alcohol is a fundamental transformation in the synthesis of this compound. escholarship.org While sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent, it is generally not reactive enough to reduce esters and carboxylic acids directly under standard conditions. lumenlearning.commasterorganicchemistry.com It selectively reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com

To utilize NaBH₄ for an ester reduction, the carbonyl group of the ester must first be activated. One established method involves the conversion of the parent carboxylic acid (e.g., 6-chloronicotinic acid, an isomer) into a mixed anhydride (B1165640) using ethyl chloroformate in the presence of a base like triethylamine (B128534). This highly reactive intermediate is then readily reduced by sodium borohydride to the desired pyridylmethanol. tandfonline.com This two-step process allows for the use of the milder NaBH₄, avoiding the more aggressive and less selective reagents. tandfonline.com The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) from NaBH₄ onto the activated carbonyl carbon. youtube.com

Preparation from 2-Chloroisonicotinic Acid Esters

Esters of 2-chloroisonicotinic acid, such as the methyl or ethyl ester, are frequently used as precursors for this compound. google.comunibas.it A common strategy outlined in patent literature involves the esterification of 2-chloroisonicotinic acid, followed by reduction of the resulting ester to yield 2-chloropyridin-4-methanol. google.com This approach is a key step in multi-step syntheses, for instance, in the preparation of 2-aminopyridine-4-methanol, where the chloro-substituted intermediate is subsequently aminated. google.com The reduction of these esters typically requires a more potent reducing agent than sodium borohydride, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄). unibas.it

Alternative Synthetic Strategies for Pyridylmethanols

Beyond the standard reduction of carboxylic acid derivatives, other methods have been developed for synthesizing pyridylmethanols.

From Dichloropyridines : A patented protocol demonstrates the synthesis starting from dichloropyridine precursors. In one example, 2-chloro-4-methoxymethylpyridine is produced via nucleophilic aromatic substitution on a dichloropyridine with sodium methoxide. Subsequent acidic methanolysis can then yield the hydroxymethyl group, providing an alternative route to the target structure.

Electrochemical Reduction : Electrochemical methods offer an environmentally friendly alternative for producing pyridylmethanols. For example, 2-Pyridylmethanol has been successfully synthesized as the major product from the electrochemical reduction of Pyridine-2-carbaldehyde at a stainless steel cathode in a basic aqueous medium. researchgate.net This technique avoids the need for chemical reducing agents and can be a more sustainable process. researchgate.net

Synthesis of Related Pyridinyl Aryl Methanol (B129727) Derivatives

The pyridylmethanol core is a key component in many biologically active molecules, particularly aryl(pyridinyl)methanol derivatives. rsc.org Efficient synthetic routes to these compounds often employ transition-metal catalysis.

Palladium and nickel-based catalysts have proven highly effective. One approach involves the palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides. acs.orgacs.org This deprotonative cross-coupling process, using a Pd(OAc)₂/NIXANTPHOS catalyst system, works for a wide range of electron-donating and electron-withdrawing aryl bromides and can be performed as a one-pot arylation/desilylation sequence to yield the free secondary alcohols. acs.orgacs.org

Similarly, a nickel-NIXANTPHOS catalyst can achieve the chemoselective α-arylation of pyridylmethyl ethers. rsc.orgrsc.org This method demonstrates high functional group tolerance and scalability, producing a variety of aryl(pyridyl)methanol products in good to excellent yields. rsc.org

Table 1: Catalytic Synthesis of Aryl(pyridinyl)methanol Derivatives

| Catalyst System | Reactants | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/NIXANTPHOS | Pyridylmethyl silyl ether, Aryl bromide | Aryl(pyridyl)methyl alcohol | 57-100% | acs.org |

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving metal hydrides, are central to the efficient synthesis of this compound.

Metal-Hydride Reductions

Metal hydrides are powerful reducing agents capable of converting carboxylic acids and their derivatives to primary alcohols. chemistnotes.com The choice of hydride is dictated by the reactivity of the substrate and the desired selectivity. uop.edu.pk

Lithium Aluminium Hydride (LiAlH₄) : LAH is a very strong, non-selective reducing agent that readily reduces esters, amides, and carboxylic acids to alcohols. lumenlearning.comuop.edu.pk Its high reactivity requires the use of anhydrous solvents like ether and a separate hydrolysis step to isolate the alcohol product. lumenlearning.com

Sodium Borohydride (NaBH₄) : As mentioned, NaBH₄ is a milder agent, typically used for aldehydes and ketones. masterorganicchemistry.comslideshare.net Its use for ester reduction requires prior activation of the substrate. tandfonline.com

Diisobutylaluminium Hydride (DIBAL-H) : DIBAL-H is a versatile and popular reducing agent that is more selective than LAH. It provides a direct and high-yield route to this compound through the reduction of methyl 2-chloropyridine-4-carboxylate. This reaction is performed at low temperatures (−78°C) in a solvent like THF and achieves yields of 85–92%. A key advantage of DIBAL-H is its chemoselectivity, as it preferentially reduces the ester over the aromatic chloride.

Table 2: Comparison of Metal Hydride Reducing Agents for Ester Reduction

| Reducing Agent | Reactivity | Substrates Reduced | Typical Solvents | Notes |

|---|---|---|---|---|

| LiAlH₄ | Very High | Esters, Amides, Acids, Aldehydes, Ketones | Anhydrous Ether, THF | Reacts violently with water; requires separate hydrolysis step. lumenlearning.comuop.edu.pk |

| NaBH₄ | Mild | Aldehydes, Ketones (Esters require activation) | Methanol, Ethanol (B145695) | Safer and easier to handle than LiAlH₄. masterorganicchemistry.comslideshare.net |

Base-Mediated Acylation Reactions Involving Pyridyl Methanols

Base-mediated acylation is a fundamental transformation for the esterification of pyridyl methanols. This process typically involves the use of a base to facilitate the reaction between the alcohol functionality of the pyridyl methanol and an acylating agent.

A notable example is the base-catalyzed esterification of alcohols through a retro-Claisen condensation mechanism. In this reaction, various alcohols, including heteroaryl methanols like pyridyl methanols, can be efficiently acylated. rsc.org The process is operationally simple and demonstrates adaptability to a wide range of substrates. rsc.org For instance, the reaction of pyridin-3-ylmethanol with acetylacetone (B45752) in the presence of a base such as sodium tert-butoxide (t-BuONa) yields the corresponding ester. rsc.org This method has been shown to be effective for various pyridyl methanols, including those with chloro-substituents. rsc.org

The choice of base and reaction conditions can influence the efficiency of the acylation. Tertiary amines like triethylamine are commonly employed for acylations involving acid chlorides. uni-muenchen.de These conditions are generally mild and suitable for a variety of primary and secondary alcohols. uni-muenchen.de

Detailed research findings indicate that the substitution pattern on the pyridine (B92270) ring can affect the product yields in these acylation reactions. For example, in one study, para-pyridyl methanol provided higher yields compared to meta- and ortho-pyridyl methanols. rsc.org The presence of a chloro-substituent, such as in (2-chloropyridin-3-yl)methanol, has been observed to result in slightly lower yields, which may be attributed to steric hindrance. rsc.org

Table 1: Base-Mediated Acylation of Various Pyridyl Methanols

Copper Catalyst Applications in Amination Reactions

Copper-catalyzed amination reactions, particularly the Ullmann condensation, are pivotal in forming carbon-nitrogen bonds. These reactions are essential for synthesizing N-aryl compounds from aryl halides. Recent advancements have led to the development of more efficient and milder copper-based catalytic systems.

For the amination of 2-chloropyridines, a simple and inexpensive catalytic system comprising N,N-dimethylcyclohexane-1,2-diamine and copper(I) iodide (CuI) has proven to be versatile and efficient. rsc.org This system facilitates the amidation of 2-chloro-pyridine derivatives, providing access to a variety of N-(pyridin-2-yl)-amides. rsc.org The reactions of 2-chloropyridines with various amides can be carried out in solvents like dioxane, often with a base such as potassium phosphate (B84403) (K3PO4), at elevated temperatures. rsc.org

The scope of these reactions is broad, tolerating various functional groups on both the pyridine ring and the amine. For instance, both electron-rich and electron-deficient chloroarenes can undergo amination with primary, cyclic, or acyclic secondary amines, yielding the desired products in good to excellent yields. nih.gov The functional group tolerance includes nitriles, tertiary amides, esters, and Boc-protected secondary amines. nih.gov

The choice of ligand for the copper catalyst is crucial for the success of the amination. Ligands like 2-aminopyridine (B139424) 1-oxides have been found to be effective for the copper-catalyzed amination of less reactive (hetero)aryl chlorides with various aliphatic amines. researchgate.net

Table 2: Copper-Catalyzed Amination of 2-Chloropyridines

Chiral Catalysis for Enantioselective Synthesis (e.g., Ru(diphosphine)(diamine) complexes for enantioselective hydrogenation of ketones)

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules. libretexts.org Ruthenium complexes containing diphosphine and diamine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones to chiral alcohols. researchgate.netresearchgate.net

These catalytic systems, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism. researchgate.net The catalyst precursor, typically of the form RuHCl(diphosphine)(diamine), is activated with an alkoxide base to generate the active catalytic species. researchgate.net This active species then facilitates the transfer of hydrogen from a hydrogen source (e.g., H2 gas or isopropanol) to the ketone substrate with high enantioselectivity.

The enantiomeric excess (e.e.) of the product is highly dependent on the chirality of the diphosphine and diamine ligands. For example, complexes like trans-RuCl2[(R)-XylylSunPhos][(R)-Daipen] are used for the asymmetric hydrogenation of ketones under basic conditions. researchgate.net The combination of a chiral diamine with an achiral monodentate phosphine (B1218219) in a ruthenium complex can also lead to high enantioselectivities in the hydrogenation of a wide range of ketones. researchgate.net

While the direct enantioselective hydrogenation of a precursor ketone to this compound using these specific Ru catalysts is not explicitly detailed in the provided context, the general applicability of these catalysts to aromatic ketones suggests its feasibility. researchgate.netnih.gov The synthesis of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines has been achieved through chemoenzymatic routes, which involved the baker's yeast-catalyzed reduction of the corresponding ketones. researchgate.net

Reaction Optimization and Green Chemistry Principles

Solvent Effects on Reaction Outcomes (e.g., Methanol, Ethanol, Isopropyl Alcohol, DMSO, THF)

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and selectivity. In the context of synthesizing and reacting pyridyl methanols, various solvents have been employed.

In base-mediated acylation reactions, solvents like toluene (B28343) are effective. rsc.org For copper-catalyzed amination reactions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and dioxane are commonly used. rsc.orgmdpi.com DMSO is considered a green and bio-based solvent that is excellent for dissolving both inorganic and organic reactants in amination reactions. mdpi.com Tetrahydrofuran (THF) is another common solvent, particularly in reductions using reagents like DIBAL-H and in Mitsunobu reactions.

Alcohols like methanol and ethanol are often used as solvents or co-solvents, especially in reactions involving recrystallization or in certain synthetic steps. arkat-usa.orgroyalsocietypublishing.org For instance, in some microwave-assisted syntheses of substituted pyridines, ethanol is used as the solvent. arkat-usa.org Isopropyl alcohol is frequently used in transfer hydrogenation reactions.

The polarity of the solvent can play a critical role. For example, in the synthesis of methanol, solvent polarity was found to influence side reactions, with decarbonylation favored in less polar solvents and nucleophilic substitution favored in more polar solvents. frontiersin.org The solubility of reactants and catalysts is also a key consideration; for instance, thiosemicarbazone Schiff bases, which can be precursors in more complex syntheses, are soluble in DMF and DMSO due to strong dipole interactions. researchgate.net

Temperature and Pressure Dependencies in Synthesis

Temperature and pressure are critical parameters in optimizing synthetic reactions. For base-mediated acylations, temperatures are often elevated, for example, to 120°C, to drive the reaction to completion. rsc.org In some cases, even higher temperatures (130°C) and longer reaction times are necessary, particularly for less reactive substrates. rsc.org

Copper-catalyzed amination reactions are also typically conducted at elevated temperatures, often around 110°C, to ensure a reasonable reaction rate. rsc.org The thermal stability of the reactants and products must be considered at these temperatures.

In hydrogenation reactions, both temperature and pressure play a significant role. Asymmetric hydrogenations using Ru(diphosphine)(diamine) catalysts are often carried out at room temperature (around 20°C) but may require pressures of hydrogen gas (e.g., 3 atm) to proceed efficiently. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, higher yields, and improved product purity compared to conventional heating methods. arkat-usa.orgmdpi.com This "green chemistry" approach is characterized by rapid and efficient heating of the reaction mixture. mdpi.com

Microwave irradiation has been successfully applied to the synthesis of various pyridine derivatives. arkat-usa.orgjocpr.com For example, a one-pot, multicomponent synthesis of substituted pyridines using an aromatic aldehyde, malononitrile, and thiophenol in ethanol can be efficiently carried out under microwave irradiation at 120W and 80°C for a short duration of 5-10 minutes. arkat-usa.org Similarly, the synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile is effectively achieved using microwave heating at 130°C for 30 minutes. jocpr.com

The synthesis of (2-chloropyridin-3-yl)-3-substituted urea (B33335) derivatives has also been developed using a microwave-assisted protocol. researchgate.net Furthermore, microwave irradiation has been utilized in the synthesis of bis-isoxazole ethers bearing a 2-chloro-3-pyridyl group via 1,3-dipolar cycloaddition, highlighting the broad applicability of this technique in constructing complex heterocyclic systems. researchgate.net In some cases, microwave heating can facilitate reactions that are sluggish under conventional heating, such as the α-arylation of diethyl malonate in the presence of a copper catalyst. arabjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Catalyst Recycling and Efficiency

One of the primary approaches to enhance catalyst recyclability is the immobilization of a catalytically active metal complex onto a solid support. For instance, research into pyridine derivative synthesis has demonstrated the utility of cellulose-supported nickel complexes. A heterogeneous catalyst, CL-AcPy-Ni, was developed by anchoring nickel onto 2-pyridinecarboxylic acid-modified cellulose. This catalyst can be easily recovered from the reaction medium by simple centrifugation and has been shown to be reusable for at least five consecutive cycles in cross-coupling reactions without a significant loss of catalytic activity. mdpi.com This approach highlights a practical pathway for creating robust and recyclable catalytic systems.

Table 1: Example of Heterogeneous Catalyst Reusability in Pyridine Derivative Synthesis This table illustrates the concept of catalyst recycling. The data is representative of the performance of a recyclable catalyst like the cellulose-supported nickel complex mentioned in the text.

| Recycle Run | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

Beyond simple reuse, the chemical regeneration of deactivated or "spent" catalysts is another critical strategy. A process for producing pyridine carboxylic acid amides details the regeneration of a spent manganese catalyst. google.com The deactivated catalyst is treated with hydrochloric acid to form an aqueous solution of manganese chloride, which can then be reused in the preparation of fresh catalyst. google.com This chemical looping process ensures the maximum utilization of the catalytic material.

Minimizing Waste Generation and Environmental Impact

The reduction of waste and the mitigation of environmental impact are central tenets of green chemistry that heavily influence the design of synthetic routes for this compound. msuniv.ac.insmolecule.com The goal is to develop processes that are not only efficient but also environmentally benign.

A key aspect of waste minimization is the selection of the synthetic pathway itself. A patented method for preparing 2-aminopyridine-4-methanol involves the reduction of a 2-chloroisonicotinic acid ester to this compound as a key intermediate. This particular route is noted for avoiding the generation of large quantities of liquid and solid waste, showcasing a design-based approach to pollution prevention. google.com

In an industrial setting, several operational strategies are employed to minimize waste during chemical manufacturing. environmentclearance.nic.in These methods are directly applicable to the production of this compound and are summarized in the table below.

Table 2: Industrial Strategies for Waste Minimization

| Strategy | Description | Impact |

|---|---|---|

| Controlled Dosing | Metering and precise control over the quantities of active ingredients and reagents. environmentclearance.nic.in | Minimizes excess reactants and the formation of by-products. |

| Closed-Loop Systems | Use of automated and closed-feed systems for charging reactors and filling containers. environmentclearance.nic.in | Prevents fugitive emissions and spillages. |

| Vapor Recovery | Venting equipment through a vapor recovery system. environmentclearance.nic.in | Captures volatile organic compounds (VOCs) for reuse or proper disposal. |

| By-product Reuse | Reusing by-products from one step as raw materials in another, or reusing the mother liquor. google.comenvironmentclearance.nic.in | Reduces raw material consumption and waste output. |

| Green Solvents | Employing environmentally benign solvents like water, ionic liquids, or supercritical CO2, or using solvent-free conditions. msuniv.ac.inmdpi.com | Reduces pollution from volatile and toxic organic solvents. |

The choice of solvents is a critical factor, as they often constitute the largest mass component of a reaction besides water. The principles of green chemistry encourage the use of greener solvents or even solvent-free reaction conditions to reduce environmental harm. rsc.org

Finally, the responsible management of unavoidable waste streams is essential. For halogenated compounds like this compound, this includes the segregation of halogenated waste for specialized professional treatment to prevent environmental contamination. Safety data sheets for the compound provide guidance on proper disposal, typically recommending incineration at an approved waste disposal plant. thermofisher.com

Chemical Transformations and Reactivity of 2 Chloropyridin 4 Yl Methanol

Derivatization and Functionalization

The primary alcohol functionality and the reactive chloropyridine core of (2-chloropyridin-4-yl)methanol are key to its utility in derivatization and functionalization reactions. These transformations allow for the introduction of various functional groups and the construction of new molecular scaffolds.

Esterification Reactions

The hydroxyl group of this compound can be readily converted into an ester. A notable method for this transformation is the base-catalyzed esterification via a retro-Claisen condensation. This approach allows for the acylation of various alcohols, including heteroaryl methanols, using 1,3-diketones or certain acetophenones as the acylating source. The reaction proceeds through a synergistic process involving the carbon-carbon bond cleavage of the ketone and the subsequent acylation of the alcohol. For instance, the reaction of pyridyl methanols with 1,3-diketones in the presence of a base like sodium t-butoxide in a suitable solvent such as t-amyl alcohol can furnish the desired esters in moderate to good yields. The substitution pattern on the pyridine (B92270) ring can influence the reaction yields, with para-substituted pyridyl methanols sometimes affording higher yields compared to ortho- or meta-isomers.

Acylation with 1,3-Diketones

A specific application of the retro-Claisen condensation is the direct acylation of this compound using 1,3-diketones. This base-mediated protocol is operationally simple and effective for a broad range of substrates. The reaction between various pyridyl methanols and diketones like acetylacetone (B45752) or dibenzoylmethane (B1670423) proceeds smoothly to yield the corresponding esters. Research has shown that the choice of base and solvent is crucial for optimizing the reaction, with sodium t-butoxide in t-amyl alcohol being an effective system. The yields for these reactions are generally moderate to good. For example, reactions involving chloro-substituted pyridyl methanols have been reported to provide the acylated products in yields ranging from 50% to 65%, depending on the specific diketone used.

Table 1: Base-Mediated Acylation of Pyridyl Methanols with 1,3-Diketones

| Entry | Alcohol | Ketone (R¹) | Product | Yield (%) |

| 1 | Pyridin-4-ylmethanol | Me | Pyridin-4-ylmethyl acetate (B1210297) | 74 |

| 2 | Pyridin-3-ylmethanol | Me | Pyridin-3-ylmethyl acetate | 70 |

| 3 | Pyridin-2-ylmethanol | Me | Pyridin-2-ylmethyl acetate | 61 |

| 4 | (4-Chloropyridin-2-yl)methanol | Me | (4-Chloropyridin-2-yl)methyl acetate | 50 |

| 5 | (2-Chloropyridin-3-yl)methanol | Me | (2-Chloropyridin-3-yl)methyl acetate | 53 |

| 6 | Pyridin-4-ylmethanol | Ph | Pyridin-4-ylmethyl benzoate | 78 |

| 7 | Pyridin-3-ylmethanol | Ph | Pyridin-3-ylmethyl benzoate | 75 |

| 8 | Pyridin-2-ylmethanol | Ph | Pyridin-2-ylmethyl benzoate | 66 |

| 9 | (4-Chloropyridin-2-yl)methanol | Ph | (4-Chloropyridin-2-yl)methyl benzoate | 60 |

| 10 | (2-Chloropyridin-3-yl)methanol | Ph | (2-Chloropyridin-3-yl)methyl benzoate | 65 |

Reaction conditions typically involve the alcohol, ketone, and a base (e.g., t-BuONa) in a solvent (e.g., t-amyl alcohol) at elevated temperatures.

Formation of Amine Derivatives (e.g., (2-Chloropyridin-4-yl)methanamine)

The conversion of this compound to its corresponding amine, (2-chloropyridin-4-yl)methanamine (B121028) nih.gov, is a key transformation for introducing a basic nitrogen center, which is a common feature in many biologically active compounds. A standard synthetic strategy involves a two-step process. First, the primary alcohol is converted to a better leaving group, typically a halide, by treating it with an agent like thionyl chloride to form 2-chloro-4-(chloromethyl)pyridine (B11194). In the second step, this reactive intermediate undergoes nucleophilic substitution with an amine source. For example, reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with aqueous ammonia (B1221849) in a sealed vessel at elevated temperatures has been shown to produce 5-(aminomethyl)-2-chloropyridine. prepchem.com A similar procedure can be applied to 2-chloro-4-(chloromethyl)pyridine to yield the target (2-chloropyridin-4-yl)methanamine.

Conversions to Other Heterocyclic Systems

The reactivity of this compound allows it to serve as a scaffold for the synthesis of more complex molecules containing different heterocyclic rings.

1,3,4-Oxadiazoles: The methanol (B129727) can be oxidized to the corresponding carboxylic acid, which is then converted to an acyl hydrazide. This intermediate can undergo cyclodehydration, for instance by treatment with phosphorus oxychloride, to form a 2,5-disubstituted-1,3,4-oxadiazole ring, where one of the substituents is the (2-chloropyridin-4-yl) group. nih.govrsc.org This method provides a pathway to link the chloropyridine core to the electronically distinct oxadiazole system. nih.gov

Isoindoles: this compound can be used to synthesize N-substituted isoindoles. For example, the reaction of the corresponding amine, derived from the methanol, with a phthalic anhydride (B1165640) derivative can lead to the formation of compounds like 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione.

Fused Heterocycles: In more complex syntheses, derivatives of chloropyridines can participate in multicomponent reactions to build fused heterocyclic systems. For instance, a Groebke–Blackburn–Bienaymé (GBB) reaction followed by a nitrosonium-mediated diazotization can lead to the formation of triazolo[4′,5′:4,5]furo[2,3-c]pyridine structures. acs.orgacs.org In one such synthesis, (1-(5-chloropyridin-2-yl)-5-methyl-1H- google.comnih.govtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol was prepared, demonstrating the incorporation of a chloropyridine moiety into a complex, fused ring system that also retains a hydroxymethyl group. acs.org

Click Chemistry Applications for Functionalization

The hydroxymethyl group of this compound is a convenient handle for introducing functionalities suitable for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The alcohol can be converted into the corresponding azide (B81097), (2-chloropyridin-4-yl)methyl azide. A reported method for a similar transformation on 4-chloro-2-(hydroxymethyl)pyridine involves using diphenylphosphoryl azide. rsc.org This azide intermediate is a key building block that can react with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to stereospecifically form 1,4-disubstituted-1,2,3-triazole rings. rsc.orgmuni.cz This modular approach allows for the efficient coupling of the (2-chloropyridin-4-yl)methyl moiety to other molecules, facilitating the rapid assembly of complex structures for applications in drug discovery and materials science. muni.cz

Mechanistic Studies of Reactivity

Understanding the mechanisms behind the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The reactivity is primarily governed by the interplay between the alcohol function, the electron-deficient pyridine ring, and the chloro-substituent.

The base-catalyzed acylation with 1,3-diketones proceeds via a retro-Claisen condensation mechanism. The reaction is initiated by the cleavage of a carbon-carbon bond in the diketone, which is facilitated by the base, generating an acylating agent in situ. This is followed by the nucleophilic attack of the alcohol on the acylating species to form the final ester product.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the chlorine atom at the C2 position. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. abertay.ac.uk This makes the displacement of the 2-chloro substituent by various nucleophiles, such as amines or thiols, a feasible process, often under milder conditions than for corresponding chlorobenzenes. abertay.ac.uk The reaction proceeds through a Meisenheimer-type intermediate, and the rate can be significantly enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. abertay.ac.uk

The formation of 1,3,4-oxadiazoles from 1,2-diacylhydrazine precursors, which can be derived from this compound, occurs through a cyclodehydration reaction. rsc.org Reagents like phosphorus oxychloride or specialized fluorinating agents like XtalFluor-E ([Et₂NSF₂]BF₄) are used to facilitate the intramolecular cyclization by activating the carbonyl oxygen atoms, leading to the elimination of water and the formation of the stable aromatic oxadiazole ring. rsc.org

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the presence of the electronegative chlorine atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the chloride ion acts as a leaving group. abertay.ac.uk The 2- and 4-positions of the pyridine ring are particularly activated for nucleophilic attack. abertay.ac.ukacs.org Consequently, the chlorine atom at the 2-position of this compound can be displaced by a variety of nucleophiles.

Common nucleophiles used in these substitution reactions include amines, alcohols, and thiols. evitachem.com For example, the reaction with amines can lead to the formation of 2-aminopyridine (B139424) derivatives, a transformation that is fundamental in the synthesis of many biologically active compounds. researchgate.netchempanda.com The general order of leaving group ability in SNAr reactions on activated aryl substrates is F > NO2 > Cl ≈ Br > I. researchgate.net While fluorine is a better leaving group, the chloro-substituent in this compound still provides sufficient reactivity for many synthetic applications, often under milder conditions than would be required for an unactivated ring. researchgate.net

The mechanism of these reactions typically involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. abertay.ac.uk Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product.

Influence of Substituent Patterns on Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The inherent electron-withdrawing nature of the pyridine nitrogen atom already deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. acs.org

The presence of the chlorine atom at the 2-position further enhances the electrophilicity of the ring. Electron-withdrawing groups, such as a nitro group, when present on the ring, would further increase the rate of nucleophilic substitution. abertay.ac.uknih.gov For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with ethanol (B145695) is significantly faster than that of 2-chloropyridine (B119429), because the nitro group helps to stabilize the negative charge in the Meisenheimer intermediate. abertay.ac.uk

Chemoselectivity in Derivatization Reactions

Chemoselectivity, the selective reaction of one functional group in the presence of others, is a key consideration in the derivatization of this compound. researchgate.net This molecule possesses two main reactive sites: the C-Cl bond on the pyridine ring and the primary alcohol (-CH₂OH). The choice of reagents and reaction conditions determines which site will react. researchgate.netrsc.org

For example, the reduction of a related precursor, methyl 2-chloropyridine-4-carboxylate, using diisobutylaluminum hydride (DIBAL-H) demonstrates excellent chemoselectivity. DIBAL-H preferentially reduces the ester group to the alcohol, yielding this compound, without affecting the chloro-substituent on the aromatic ring. This selectivity is crucial for the efficient synthesis of the target molecule.

In another instance of chemoselectivity, derivatization can be directed towards the alcohol function. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be used in etherification reactions, such as the Mitsunobu reaction. These reactions would typically leave the chloro-substituent intact, provided that appropriate reagents are chosen. Conversely, reactions targeting the chloro-substituent, like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), can be performed while preserving the alcohol functionality. acs.orgacs.org The ability to selectively manipulate either the chlorine atom or the hydroxymethyl group makes this compound a highly versatile synthetic intermediate. rsc.org

Computational Chemistry in Understanding Reactivity

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the reactivity of molecules like this compound. researchgate.net These calculations provide insights into the electronic structure and properties that govern chemical behavior.

DFT Calculations for Electronic Properties (e.g., HOMO-LUMO gap, Molecular Electrostatic Potential)

DFT calculations are frequently used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.netresearchgate.net Studies on related pyridine derivatives show that the HOMO-LUMO gap is influenced by substituents and the surrounding solvent environment. researchgate.netbohrium.com For example, the HOMO-LUMO energy gap for 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] was calculated to be 3.02 eV, indicating its chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable property derived from DFT calculations. tandfonline.com The MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. mdpi.comrsc.org

Table 1: Calculated Electronic Properties of Related Pyridine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol | DFT | - | - | 4.82 |

| 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] | DFT | - | - | 3.02 |

This table presents data for structurally related compounds to illustrate the application of DFT calculations. Data for this compound itself was not found in the search results.

Prediction of Nucleophilic and Electrophilic Sites

Computational methods are highly effective in predicting the most likely sites for nucleophilic and electrophilic attack. The MEP surface is particularly insightful for this purpose. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red) indicate an abundance of electrons and are therefore susceptible to electrophilic attack. These are the nucleophilic sites of the molecule. mdpi.com Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent the electrophilic sites, which are prone to nucleophilic attack. mdpi.com

For pyridine derivatives, the nitrogen atom, with its lone pair of electrons, typically shows a region of strong negative potential, making it a primary site for protonation and interaction with Lewis acids. abertay.ac.ukmdpi.com In this compound, the oxygen atom of the hydroxymethyl group would also represent a nucleophilic center. The electron-deficient carbon atoms of the pyridine ring, especially C2 and C4, are expected to be electrophilic sites, which is consistent with their reactivity in nucleophilic substitution reactions. abertay.ac.uk

The distribution of the HOMO and LUMO orbitals also provides clues. The HOMO is often localized on the electron-rich parts of the molecule, from where electrons are donated in a reaction with an electrophile. The LUMO is typically found on the electron-poor regions, which can accept electrons from a nucleophile. researchgate.net For example, in [1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol, the HOMO is localized on the nitro-pyridine moiety, while the LUMO spans the piperidine (B6355638) ring. This information helps chemists to rationalize observed reactivity and to design new synthetic pathways.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Biologically Active Molecules

The (2-Chloropyridin-4-yl)methanol framework is a key component in the development of numerous biologically active molecules. Its unique electronic and structural properties are leveraged to synthesize compounds targeting a variety of pathological conditions.

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is a valuable reagent for creating diverse chemical architectures during drug development. The compound is recognized as a member of the pyridine (B92270) class and an organohalogen compound, making it a useful biochemical reagent for life science research.

While the chloropyridine moiety is central to several antihistamine drugs, a careful distinction based on isomeric structure is critical.

Bepotastine: The synthesis of the H1 antagonist Bepotastine involves the key intermediate (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. google.com This is the 2-pyridyl isomer, not the 4-pyridyl isomer that is the subject of this article. Patent literature details processes for preparing Bepotastine from intermediates like (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, which again relies on the pyridin-2-yl methanol (B129727) scaffold. google.com Therefore, based on available research, this compound is not the direct precursor for Bepotastine.

Carbinoxamine: Similarly, the synthesis of the antihistamine Carbinoxamine, chemically named 2-((4-chlorophenyl)(pyridine-2-yl)methoxy)-N,N-dimethylethan-1-amine, also utilizes the pyridin-2-yl isomer. rsc.orgacs.org Synthetic routes describe its preparation via the α-C–H 2-pyridylation of a corresponding ether or through a Grignard reaction involving 2-substituted pyridines. nih.govresearchgate.net Consequently, this compound is not the documented starting material for Carbinoxamine.

This compound is a direct precursor to (2-Chloropyridin-4-yl)methanamine (B121028), a compound identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is an enzyme implicated in the progression of solid tumors and fibrosis. The methanamine can be synthesized from the parent methanol through standard functional group transformations.

Research has led to the development of two series of novel LOXL2 enzyme inhibitors, including 2-substituted pyridine-4-ylmethanamines. rsc.org Among these, (2-chloropyridin-4-yl)methanamine was identified as the most potent compound, demonstrating selectivity for LOXL2 over the related LOX enzyme and other amine oxidases. rsc.org This selectivity is a significant finding, as it represents the first published small molecule inhibitor with such a profile. rsc.org Further studies have confirmed the role of this inhibitor in delaying tumor growth and reducing angiogenesis in breast cancer models. d-nb.info It has also been shown to reverse the epithelial-mesenchymal transition (EMT) process in cervical cancer cells, thereby decreasing their invasive ability. umich.edu

Table 1: Research Findings on (2-Chloropyridin-4-yl)methanamine as a LOXL2 Inhibitor

| Compound Name | Biological Target | Research Finding | Citations |

| (2-Chloropyridin-4-yl)methanamine | Lysyl Oxidase-Like 2 (LOXL2) | A potent and selective inhibitor with an IC50 of 126 nM for human LOXL2. It is selective over LOX, MAO-A, MAO-B, and SSAO. | rsc.orgajgreenchem.com |

| (2-Chloropyridin-4-yl)methanamine | LOXL2 in Breast Cancer | Inhibited primary tumor growth and reduced tumor angiogenesis in an in-vivo model of human breast cancer. | d-nb.info |

| (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 in Cervical Cancer | Significantly decreased the invasive ability of cervical cancer cells by reversing the LOXL2-induced epithelial-mesenchymal transition (EMT). | umich.edu |

The (2-chloropyridin-4-yl)methyl scaffold is integral to the synthesis of novel compounds with potential applications in oncology and infectious disease.

Anticancer Agents: The methanol group of this compound can be readily converted to other functionalities to build more complex anticancer agents. For instance, it is a precursor to the aldehyde (2-chloropyridin-4-yl)methylene, which is used to synthesize hydrazone derivatives. One such compound, 2-((5-benzoyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N'-((2-chloropyridin-4-yl)methylene)acetohydrazide, has been synthesized and evaluated for its anticancer properties. ajgreenchem.com

Another significant application is in the synthesis of carbazole (B46965) derivatives. The compound 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) was synthesized and investigated for its anticancer activity. spandidos-publications.com Note that the 6-chloropyridin-4-yl and 2-chloropyridin-4-yl nomenclatures refer to the same structure due to ring symmetry. HYL-6d was found to inhibit the growth of human breast cancer cells (MCF-7), arrest the cell cycle, and induce apoptosis. spandidos-publications.com Furthermore, it exhibited anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). spandidos-publications.com

Antitubercular Agents: While various chloropyridine derivatives have been explored for antitubercular activity, specific examples starting directly from this compound are less common in the reviewed literature. rsc.orgnih.gov However, the broader class of chloropicolinate amides and ureas, which share structural features, have been synthesized and evaluated as inhibitors for Mycobacterium tuberculosis. Current time information in Bangalore, IN.

Table 2: Anticancer Agents Derived from this compound Intermediates

| Derivative Class | Specific Compound Example | Anticancer Activity | Citations |

| Hydrazones | 2-((5-benzoyl-1H-benzo[d] nih.govmdpi.comtriazol-1-yl)methyl)-N'-((2-chloropyridin-4-yl)methylene)acetohydrazide | Synthesized as part of a library to screen for anticancer and antitubercular activities. | ajgreenchem.com |

| Carbazoles | 9-[(6-Chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | Induces cell cycle arrest and apoptosis in human breast cancer cells (MCF-7); exhibits anti-angiogenic properties. | spandidos-publications.com |

| Benzothiazoles | N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide | Synthesized as part of a series of benzothiazole-2-thiol derivatives evaluated as potential anticancer agents. | acs.org |

This compound is a starting point for synthesizing heterocyclic systems with antimicrobial properties. Through oxidation to 2-chloro-4-acetylpyridine and subsequent α-bromination to yield (4-bromoacetyl)-2-chloropyridine, a key intermediate is formed. This intermediate is used to construct thiazole-based antimicrobial agents.

Novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines have been prepared by reacting (4-bromoacetyl)-2-chloropyridine with various substituted thioureas. diva-portal.org These compounds were screened for their antifungal and antibacterial activities, with many exhibiting excellent results. The compound 4-(2-chloropyridin-4-yl)-N-(3-chlorophenyl)-1,3-thiazol-2-amine was identified as a particularly promising broad-spectrum antifungal and antibacterial agent. diva-portal.org

Table 3: Antimicrobial Thiazole (B1198619) Derivatives from this compound Precursors

| Compound | Target Organisms | Research Finding | Citations |

| 4-(2-chloropyridin-4-yl)-N-(3-chlorophenyl)-1,3-thiazol-2-amine | Various fungal and bacterial strains | Exhibited excellent activity against all tested fungal and bacterial strains. Projected as a promising antimicrobial agent. | diva-portal.org |

| 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines (series) | Various fungal and bacterial strains | The series of synthesized compounds showed significant antifungal and antibacterial activities. | diva-portal.org |

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and a validated target for treating autoimmune diseases and cancer. nih.gov While substituted pyridine rings are a common feature in many DHODH inhibitors, the specific use of this compound as an intermediate is not prominent in the reviewed scientific literature.

Structure-activity relationship studies on DHODH inhibitors have explored various pyridine-based scaffolds. For example, research into quinoline-based and 1,7-naphthyridine (B1217170) analogues identified potent inhibitors containing a 2-chloropyridin-3-yl moiety, a different positional isomer. umich.edumdpi.com Other optimization efforts on tetrahydroindazole-based inhibitors focused on substitutions at different positions of the pyridine ring, but did not specifically report derivatives from this compound. diva-portal.orgnih.gov Similarly, studies on 2-(1H-pyrazol-1-yl)azine inhibitors did not involve this particular precursor. Therefore, while the broader class of chloropyridines is relevant to DHODH inhibition, a direct synthetic lineage from this compound to a known DHODH inhibitor is not clearly established in the surveyed literature.

Anti-Fibrosis Activity Studies

The structural motif of this compound is integral to the development of compounds with potential anti-fibrotic activity. Fibrotic diseases, such as liver fibrosis, are characterized by the excessive accumulation of extracellular matrix proteins. researchgate.net An enzyme central to this process is Lysyl Oxidase-Like 2 (LOXL2), which plays a significant role in the cross-linking of collagen. researchgate.net

A derivative, (2-chloropyridin-4-yl)methanamine, has been identified as a potent and selective inhibitor of LOXL2. researchgate.netmedchemexpress.com In studies, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 126 nM against human LOXL2. medchemexpress.com Its selectivity is a key feature, as it shows significantly less activity against the related enzyme LOX and other amine oxidases like MAO-A, MAO-B, and SSAO. researchgate.netmedchemexpress.com This selectivity is crucial for minimizing off-target effects. The development of such selective LOXL2 inhibitors, originating from the chloropyridine scaffold, highlights a promising strategy for creating targeted anti-fibrotic therapies. researchgate.net Further research into 2-(pyridin-2-yl) pyrimidine derivatives has also shown promising anti-fibrotic activities, with some compounds effectively inhibiting collagen expression. mdpi.com

Table 1: Inhibitory Activity of (2-Chloropyridin-4-yl)methanamine

| Enzyme | IC50 (nM) | Selectivity Profile |

|---|---|---|

| hLOXL2 | 126 | Potent and selective inhibitor |

| LOX | >30,000 | Weakly active |

| MAO-A | >30,000 | Inactive |

| MAO-B | >30,000 | Inactive |

This table summarizes the inhibitory concentration (IC50) of (2-chloropyridin-4-yl)methanamine against various amine oxidases, demonstrating its high selectivity for LOXL2. researchgate.netmedchemexpress.com

Building Block for Complex Organic Structures

The reactivity of the chloro- and methanol- substituents on the pyridine ring makes this compound a versatile starting material for constructing more elaborate molecular architectures.

Formation of Pyrido[2,3-b]Current time information in Bangalore, IN.google.comnaphthyridinones

Synthesis of Isoxazole (B147169) Derivatives

The (2-Chloropyridin-4-yl) moiety is a key component in the synthesis of certain isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds with a range of biological activities. researchgate.net Their synthesis often involves cycloaddition reactions. researchgate.net For example, research has described the synthesis of (3-(6-chloropyridin-3-yl)-5-methylisoxazol-4-yl)methanol, starting from 6-chloronicotinaldehyde. google.com This highlights a pathway where a chloropyridine aldehyde is converted into an isoxazole structure, which can be further functionalized. The synthesis involves creating an oxime from the aldehyde, which then undergoes cyclization to form the isoxazole ring. google.comresearchgate.net This demonstrates how the chloropyridine scaffold can be integrated into isoxazole-containing molecules, which are of interest in medicinal chemistry. researchgate.net

Preparation of Pyrimidine Derivatives

This compound and its close structural relatives are valuable intermediates in the synthesis of pyrimidine derivatives. Pyrimidines are fundamental heterocyclic compounds found in numerous biologically active molecules. google.com The synthesis of 2-chloro-pyrimidine derivatives, such as 2-chloro-5-(piperidin-4-yl)pyrimidine, can start from 2-chloropyrimidine (B141910) through a multi-step process involving bromination, coupling, and reduction. google.com In other syntheses, 2,4-diamino-6-chloropyrimidine is used as a starting material, which reacts with various alcohols to generate substituted pyrimidines. mdpi.com These methods underscore the role of chloropyridine and chloropyrimidine building blocks in accessing a diverse range of functionalized pyrimidine compounds. google.commdpi.com

Construction of Quinoline (B57606) Analogues

The chloropyridine scaffold is instrumental in the construction of complex quinoline analogues, which are important in medicinal chemistry. nih.gov Synthetic strategies often involve coupling the chloropyridine unit with other rings to build the quinoline system. For instance, 2-(4-(2-Chloropyridin-3-yl)phenyl)-3-methylquinoline-4-carboxylic acid has been synthesized, demonstrating the integration of a chloropyridine ring into a quinoline structure. nih.gov The synthesis of quinoline analogues can be achieved through various methods, including the Pfitzinger condensation and Suzuki coupling reactions, to introduce diversity. nih.gov In another example, N-(2-chloropyridin-4-yl)-5-(-4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide was synthesized from a pyrazole-carboxylic acid and 2-chloro-4-pyridinylamine, showcasing the use of the chloropyridine amine derivative as a key building block. researchgate.net

Table 2: Examples of Quinoline Analogues from Chloropyridine Precursors

| Precursor Fragment | Synthetic Method | Resulting Quinoline Analogue | Reference |

|---|---|---|---|

| 2-Chloropyridin-3-yl boronic acid | Suzuki Coupling, Pfitzinger Reaction | 2-(4-(2-Chloropyridin-3-yl)phenyl)-3-methylquinoline-4-carboxylic Acid | nih.gov |

This table provides examples of how chloropyridine-containing fragments are incorporated into complex quinoline structures through various synthetic reactions.

Role in Catalysis and Advanced Materials Research

This compound and related chloropyridines are utilized in the fields of catalysis and materials science. bldpharm.com The reactivity of the chlorine atom on the pyridine ring allows for its participation in catalytic cycles, particularly in cross-coupling reactions.

For example, 4-chloropyridine (B1293800) is used in C-N cross-coupling reactions catalyzed by a supported Cu(I) catalyst. mdpi.com This type of reaction is fundamental for creating new molecules by forming carbon-nitrogen bonds. The catalyst, supported on a weakly acidic polyacrylate resin, is stable and effective for coupling aryl amines with 4-chloropyridinium chloride. mdpi.com While not directly using this compound, this demonstrates the catalytic potential of the 4-chloropyridine moiety. Furthermore, 4-chloropyridine itself can act as a catalyst in certain organic transformations. chempanda.com In materials research, the ability of pyridine derivatives to be incorporated into larger structures makes them valuable building blocks for specialty chemicals and functional materials. bldpharm.com

Catalytic Applications in Organic Reactions

While this compound is not typically a catalyst in its own right, it is a crucial intermediate for synthesizing ligands that form catalytically active metal complexes. Pyridine derivatives are widely recognized for their ability to coordinate with transition metals, forming stable and effective catalysts for a variety of organic transformations. acs.orgmdpi.com The functional groups on this compound allow for its incorporation into larger, more complex ligand architectures.

One significant area of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.org Palladium(II) complexes featuring substituted pyridine ligands are effective catalyst precursors for these C-C bond-forming reactions. acs.org For instance, this compound can be used to synthesize more elaborate molecules that act as ligands for palladium, influencing the catalyst's activity and selectivity. An example includes its use in palladium-catalyzed Suzuki-Miyaura coupling reactions to assemble larger molecular structures.

Furthermore, the pyridine nitrogen and the hydroxyl group can be modified to create bidentate or polydentate ligands. Schiff base complexes, formed by the condensation of an amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry and have demonstrated significant catalytic activity in various reactions when complexed with transition metals like copper, nickel, or cobalt. mdpi.comnih.gov this compound can be oxidized to the corresponding aldehyde, which can then be reacted with an appropriate amine to form a Schiff base ligand capable of coordinating with metal ions to create active catalysts. mdpi.com

The reactivity of the 2-chloro-substituted pyridine ring is also pivotal. The chlorine atom can be displaced in nucleophilic substitution reactions, allowing for the attachment of other functionalities or for the molecule to participate directly in catalytic cycles, such as in copper-catalyzed C-N coupling reactions. mdpi.comsci-hub.se

Table 1: Examples of Catalytic Reactions Utilizing Pyridine-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Role of Pyridine Moiety |

| Suzuki-Miyaura Coupling | Palladium | Substituted Pyridines | Coordination to Pd center, modulating catalytic activity. acs.org |

| Heck Coupling | Palladium | Substituted Pyridines | Stabilizing the active catalytic species. acs.org |

| C-N Coupling | Copper | N/A (Reactant) | The chloropyridine acts as a substrate in the catalytic cycle. mdpi.com |

| Condensation Reactions | Copper(II) | Schiff Bases | Forms part of the ligand backbone coordinating the metal. mdpi.com |

Development of Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at improving catalyst reusability, simplifying product purification, and enhancing catalyst stability. rsc.orgmdpi.com this compound is a valuable precursor for ligands that can be anchored to solid supports, leading to the development of heterogenized molecular catalysts.

The hydroxymethyl group of this compound provides a convenient handle for covalent attachment to a variety of solid supports, such as polymers, silica, or other inorganic materials. This immobilization can be achieved through reactions like esterification or etherification with functional groups present on the support surface. Once anchored, the pyridine moiety can then be used to coordinate with a catalytically active metal.

A notable application is in the creation of polymer-supported catalysts. For example, ligands derived from this compound can be attached to a polymer backbone. Advances in this area include the use of polymer-supported phosphine (B1218219) reagents to improve purification processes in reactions like the Mitsunobu reaction, where derivatives of the title compound are used. This principle extends to the direct immobilization of the catalytic species. For instance, copper(I) catalysts supported on weakly acidic polyacrylate resins have been successfully employed for C-N coupling reactions using 4-chloropyridine, a closely related compound. mdpi.communi.cz This demonstrates the feasibility of supporting catalysts derived from functionalized chloropyridines.

The development of such supported catalysts is driven by the need for more sustainable and economically viable chemical processes. By heterogenizing catalysts derived from intermediates like this compound, it is possible to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Table 2: Strategies for Developing Supported Catalysts from Pyridine Derivatives

| Support Material | Immobilization Strategy | Example Application | Reference |

| Polymer Resin | Covalent attachment of ligand | C-N Coupling Reactions | mdpi.communi.cz |

| Polymer | Entrapment or covalent bonding of catalyst complex | Photo-redox Transformations | nsf.gov |

| Inorganic Oxides | Covalent linkage via surface functional groups | General Catalysis | rsc.org |

| Polymer | Attachment of phosphine reagents | Mitsunobu Reaction |

Spectroscopic and Advanced Characterization Techniques in Research

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (2-chloropyridin-4-yl)methanol, offering precise insights into its molecular structure.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule. For this compound, typical ¹H NMR data reveals distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group. The purity of the compound can be assessed by ¹H NMR, with some commercial suppliers guaranteeing a purity of over 96.0%. thermofisher.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the pyridine ring and hydroxymethyl group carbons. In related studies of chloropyridine derivatives, ¹³C NMR has been instrumental in confirming the regiochemistry of substitutions on the pyridine ring. researchgate.net

Table 1: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| (4-Chloropyridin-2-yl)methanol | ¹H | 8.20 | d | 5.0 | ichemical.com |

| 7.31 | s | ichemical.com | |||

| 7.04 | d | 5.0 | ichemical.com | ||

| 5.46 | s | ichemical.com | |||

| 4.61 | s | ichemical.com | |||

| 4-(2-chloropyridin-4-yl)-N-(3-chlorophenyl)-1, 3-thiazol- 2-amine | ¹³C | 109.81, 118.49, 119.41, 124.89, 128.87, 139.68, 144.42, 146.36, 150.42, 151.13, 163.25 | researchgate.net | ||

| 2-(2-Chloropyridin-4-yl)-1-(2-methylpyridin-4-yl)ethan-1-one | ¹H | 8.73, 8.36, 7.62, 7.56, 7.24, 7.12, 4.28, 2.67 | d, d, s, d, s, d, s, s | 5.1, 5.1, , 3.6, , 5.1, , | rsc.org |

| ¹³C | 194.96, 160.35, 151.89, 150.54, 149.78, 145.48, 142.23, 132.09, 131.99, 128.56, 128.44, 125.40, 123.71, 120.69, 118.25, 44.22, 24.62 | rsc.org |

Mass Spectrometry (ESI-MS, EI-MS, HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com Various ionization techniques are employed to characterize this compound and its derivatives.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules like this compound. uni-saarland.de It typically produces protonated molecular ions [M+H]⁺, allowing for the straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which helps in confirming the elemental formula. rsc.orgrsc.org

Electron Ionization (EI-MS): EI is a more energetic ionization method that can cause fragmentation of the molecule. uni-saarland.de While this can make it challenging to observe the molecular ion peak, the resulting fragmentation pattern provides valuable structural information that can be used to identify the compound. scispace.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides very precise mass measurements, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com For example, HRMS was used to confirm the elemental composition of a derivative of this compound, 2-(2-Chloropyridin-4-yl)-1-(2-methylpyridin-4-yl)ethan-1-one, with a calculated m/z of 247.0618 for [M+H]⁺ and a found value of 247.0633. rsc.org

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Technique | Ion | Calculated m/z | Found m/z | Reference |

| This compound | - | - | 143.57 (Molecular Weight) | - | nih.gov |

| 2-(2-Chloropyridin-4-yl)-1-(2-methylpyridin-4-yl)ethan-1-one | HRMS (ESI) | [M+H]⁺ | 247.0618 | 247.0633 | rsc.org |

| 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amine derivative | FABMS | M⁺ | 336 | 336 | researchgate.net |

| M+2 | - | 338 | researchgate.net |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-O stretch, C-H stretches of the aromatic ring and methylene (B1212753) group, and C-Cl stretch. For instance, in gaseous methanol (B129727), the O-H stretch appears around 3681 cm⁻¹. researchgate.net In a related compound, 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amine, an IR band was observed at 3267 cm⁻¹. researchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the π-systems of the pyridine ring. In a study of related Schiff base complexes, UV-Vis spectra showed absorption maxima at 212, 260, and 314 nm. ijcce.ac.ir

Chromatographic Techniques (TLC, HPLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. For example, in the synthesis of benzimidazole (B57391) derivatives, TLC with a mobile phase of n-hexane and ethyl acetate (B1210297) (2:3) was used to monitor the reaction completion. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC.

X-Ray Diffraction Studies (SCXRD, XRD)

X-ray diffraction techniques are used to determine the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com

Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. hzdr.de This technique requires a single crystal of the compound.

Powder X-Ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. fz-juelich.de It can be used to identify the crystalline phases present in a material and to determine its purity. fz-juelich.de In a study of Schiff base complexes, XRD was used to analyze the crystal structure of the synthesized compounds. ijcce.ac.ir

Microscopy and Elemental Analysis (SEM, EDX, ICP-AES)

These techniques are employed to investigate the morphology and elemental composition of materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample, revealing information about its morphology and topography. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX allows for the elemental analysis of a sample. jeolusa.com It can identify the elements present and their relative abundance. researchgate.net

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is a highly sensitive technique used for the quantitative elemental analysis of a sample. researchgate.net It is capable of detecting a wide range of elements at very low concentrations. researchgate.netyu.edu.jo

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of (2-Chloropyridin-4-yl)methanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. evitachem.comvulcanchem.com By optimizing the molecular geometry, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine key structural parameters like bond lengths and angles. researchgate.netresearchgate.net These calculations are crucial for understanding the molecule's stability and reactivity. researchgate.net For pyridine (B92270) derivatives, DFT is used to analyze vibrational frequencies, electronic absorption spectra, and bonding features. researchgate.net The electronic properties derived from DFT, such as charge distribution and dipole moments, help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing molecular reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarized. researchgate.net Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), provide further insights into the molecule's reactivity and bioactivity. researchgate.netresearchgate.net For related pyridine compounds, these parameters have been calculated to understand their stability and potential for molecular interactions. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution or charge transfer. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the electrophilic power of a molecule. researchgate.net |

This table presents the definitions of common quantum chemical parameters. Actual values would be obtained from specific DFT calculations for this compound.